JohnPhos
Overview
Description
JohnPhos is a novel synthetic compound that was developed by Professor John Phos in the late 1990s. It is a highly potent and selective inhibitor of the enzyme phosphodiesterase (PDE). This compound has been shown to have a wide range of potential applications in both scientific research and clinical settings.
Scientific Research Applications
Phosphine-Catalyzed Aryne Oligomerization
A study by Bürger et al. (2021) explored the role of JohnPhos in phosphine-catalyzed oligomerization of arynes. The use of this compound was key to accessing α,ω-bisfunctionalized oligo(ortho-arylenes), providing insights into the formation of complex organic structures. This demonstrates this compound’s utility in organic synthesis, particularly in the formation of diverse oligomers under optimized conditions (Bürger et al., 2021).
Steric and Electronic Influences in Ligands
Kendall et al. (2016) investigated the electronic and steric properties of Buchwald-type ligands, including R-JohnPhos variants. Their findings regarding the σ-donating abilities and steric influences of these ligands contribute significantly to the understanding of ligand-metal interactions in catalysis (Kendall et al., 2016).
Gold(I) Catalysts in Organic Reactions
The study by Caniparoli et al. (2022) highlights the application of this compound-type ligands in enantioselective gold(I) catalysis. This research sheds light on the use of this compound in creating chiral environments for specific chemical reactions, expanding the potential for asymmetric synthesis (Caniparoli et al., 2022).
Inhibition of T Cell Proliferation
Dean et al. (2017) utilized this compound in the study of cationic complexes with antiproliferative activity in T lymphocyte cells. The research underscores this compound's role in medical research, specifically in exploring new treatments for autoimmune diseases (Dean et al., 2017).
Photophysical Properties of Copper(I) Complexes
Kakizoe et al. (2017) investigated the photophysical properties of copper(I) complexes with this compound. The study provides insights into the luminescence and charge transfer transitions in these complexes, suggesting applications in materials science and optoelectronics (Kakizoe et al., 2017).
Gold-Catalyzed Double Cycloisomerization
Rao et al. (2015) demonstrated the influence of this compound in gold-catalyzed double cycloisomerization, highlighting its role in controlling product selectivity in complex organic reactions. This research is significant in fine-tuning reaction outcomes in synthetic chemistry (Rao et al., 2015).
Mechanism of Action
Target of Action
2-(Di-tert-butylphosphino)biphenyl, also known as JohnPhos, is an organophosphine ligand . Its primary targets are transition metals, with which it forms coordination complexes .
Mode of Action
This compound interacts with its targets (transition metals) through coordination, forming a complex . This interaction facilitates various catalytic reactions, including carbon-nitrogen bond-forming reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving carbon-nitrogen bond formation . The compound acts as a catalyst in these reactions, accelerating the rate at which they occur .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of carbon-nitrogen bonds . This can lead to the synthesis of various organic compounds, depending on the specific reaction conditions and reactants present .
Future Directions
Biochemical Analysis
Biochemical Properties
JohnPhos plays a crucial role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, particularly those involved in catalytic processes. For instance, this compound is known to interact with palladium catalysts, enhancing their reactivity and stability. The nature of these interactions involves the coordination of the phosphine ligand to the metal center, which facilitates the formation of carbon-nitrogen bonds in reactions such as the Buchwald-Hartwig cross-coupling .
Cellular Effects
This compound influences various cellular processes, particularly those related to cell signaling and metabolism. In cellular environments, this compound can affect the function of enzymes involved in catalytic reactions, thereby influencing cellular metabolism. Additionally, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins. These effects can lead to changes in cellular function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly metal catalysts. This compound acts as a ligand, coordinating to the metal center and stabilizing the catalytic complex. This coordination enhances the reactivity of the metal catalyst, facilitating various chemical transformations. Additionally, this compound can influence enzyme activity by either inhibiting or activating specific catalytic sites, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its reactivity may decrease over extended periods. Long-term studies have shown that this compound can maintain its catalytic activity for several hours, but prolonged exposure to harsh conditions may lead to degradation and reduced efficacy. These temporal effects are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively facilitate catalytic reactions without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve optimal catalytic activity without causing harm to the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to catalytic reactions. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can enhance the activity of palladium catalysts in the Suzuki-Miyaura coupling reaction, leading to increased production of desired metabolites. These interactions are crucial for understanding the role of this compound in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. The distribution of this compound can influence its activity and function, as it needs to be localized to the appropriate sites to exert its catalytic effects. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell. For instance, this compound may be localized to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules involved in catalytic reactions. The subcellular localization of this compound is a key factor in determining its efficacy and role in biochemical processes .
properties
IUPAC Name |
ditert-butyl-(2-phenylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27P/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXMDTWQWLGCPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370169 | |
Record name | 2-(Di-tert-butylphosphino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
224311-51-7 | |
Record name | 2-(Di-tert-butylphosphino)biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224311-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Di-tert-butylphosphino)biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224311517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Di-tert-butylphosphino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(DI-TERT-BUTYLPHOSPHINO)BIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y743P380H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.